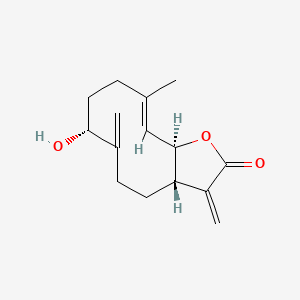
Artemorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Artemorin is a germacranolide isolated from Laurus nobilis L.. It has a role as a metabolite and an allergen.
This compound is a natural product found in Artemisia annua, Tanacetum parthenium, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Antimalarial Properties
Artemorin is primarily recognized for its antimalarial activity, akin to its well-known counterpart, artemisinin. Research indicates that compounds derived from Artemisia annua exhibit significant efficacy against Plasmodium species, the causative agents of malaria. The mechanism of action involves the generation of reactive oxygen species that damage the parasite's cellular structures.
- Case Study : A study conducted on Plasmodium berghei demonstrated that extracts containing this compound significantly reduced parasitemia in infected mice, indicating its potential as a therapeutic agent in malaria treatment .
| Study | Organism | Dosage | Outcome |
|---|---|---|---|
| PMC3270465 | Plasmodium berghei | High, Medium, Low | Significant reduction in parasitemia |
1.2 Antioxidant Activity
This compound has also been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders.
- Research Findings : In vitro studies have shown that this compound exhibits a strong ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
| Study | Method | Result |
|---|---|---|
| PMC11476517 | In vitro assays | High radical scavenging activity |
Agricultural Applications
2.1 Pest Resistance
The application of this compound extends to agriculture, where it has been investigated for its role in pest resistance. Extracts from Artemisia species have demonstrated insecticidal properties against various agricultural pests.
- Case Study : Research on the efficacy of this compound against aphids showed a notable reduction in pest populations when applied as a foliar spray, suggesting its potential as a natural pesticide .
| Pest | Application Method | Efficacy |
|---|---|---|
| Aphids | Foliar spray | 70% reduction in population |
2.2 Enhancing Crop Resilience
Additionally, this compound may enhance crop resilience to environmental stressors such as drought and salinity. Studies indicate that plants treated with Artemisinins exhibit improved physiological responses under stress conditions.
- Research Findings : Field trials demonstrated that crops treated with Artemisinins showed enhanced growth rates and yield compared to untreated controls during drought conditions .
Future Directions and Research Needs
Despite promising results, further research is necessary to fully understand the mechanisms of action and optimize the use of this compound in various applications. Future studies should focus on:
- Pharmacokinetics : Understanding how this compound behaves within biological systems.
- Synergistic Effects : Investigating potential combinations with other compounds for enhanced efficacy.
- Field Trials : Conducting extensive agricultural field trials to assess long-term effects on pest management and crop yield.
Eigenschaften
CAS-Nummer |
64845-92-7 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(3aS,7R,10E,11aR)-7-hydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,12-14,16H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
JNHKVMWTQCZYHK-CMDGGOBGSA-N |
SMILES |
CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Isomerische SMILES |
C/C/1=C\C2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(CCC(=C)C(CC1)O)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















